Lactulose

Beschreibung

This compound is a synthetic disaccharide derivative of lactose that is most commonly used as a laxative agent despite also being formally indicated to serve as an adjunct therapy in treating portal-systemic encephalopathy (PSE). Despite being first synthesized in 1929, investigations regarding its possible use as a laxative for the treatment of chronic constipation did not occur until the 1960s and its first clinical use for treating PSE was not until 1966. Nevertheless, although this compound received formal FDA approval in 1977 and has since become a readily available generic and brand-name non-prescription medication listed on the World Health Organization's List of Essential Medicines as one of the most effective and safe medicines employed in a health system, data regarding its optimal place in therapy is often ambiguous. Especially considering the use of this compound as a laxative is typically only considered after lifestyle and dietary modifications fail and the fact that this compound therapy cannot be ethically withheld from patients diagnosed with PSE in a placebo study, the substance may just be one of many options available for treating constipation and its efficacy in managing PSE may never be formally confirmed or refuted via clinical investigation.

This compound is an Osmotic Laxative. The mechanism of action of this compound is as an Osmotic Activity, and Acidifying Activity. The physiologic effect of this compound is by means of Stimulation Large Intestine Fluid/Electrolyte Secretion.

This compound is a disaccharide (sugar) synthesized from fructose and galactose, this compound is used to treat constipation and some liver diseases. Nondigestible in mammals, this compound passes unabsorbed down to the large intestine where resident bacteria consume it and produce lactic, acetic, and formic acids, which draw fluid into the bowel to soften the stool (laxative effect). Acidification of the colon contents attracts ammonia from the bloodstream, assisting stool excretion; helpful in liver failure when ammonia cannot be detoxified. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and is indicated for constipation and constipation disorder and has 4 investigational indications.

A synthetic disaccharide used in the treatment of constipation and hepatic encephalopathy. It has also been used in the diagnosis of gastrointestinal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p887)

See also: Sucrose (related); Trehalose (related); Maltose (related).

Eigenschaften

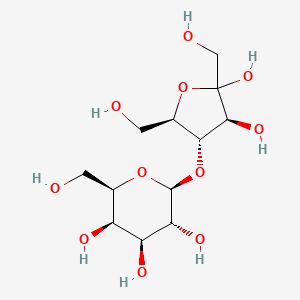

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQLYHFGKNRPGE-FCVZTGTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045833 | |

| Record name | Lactulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4618-18-2, 58166-24-8, 58166-25-9 | |

| Record name | Lactulose [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Fructofuranose, 4-O-beta-D-galactopyranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Lactulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lactulose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-LACTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XH2P2N8EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169 °C | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Lactulose in Hepatic Encephalopathy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic encephalopathy (HE) is a debilitating neuropsychiatric syndrome that arises from acute or chronic liver failure, primarily due to the accumulation of toxins in the bloodstream that are normally cleared by the liver. Ammonia is considered a key neurotoxin implicated in the pathogenesis of HE.[1] For decades, the synthetic disaccharide this compound has been a cornerstone in the management of HE, demonstrating efficacy in both treating overt HE and preventing its recurrence.[2][3] This technical guide provides a comprehensive exploration of the core mechanisms of action of this compound in HE, with a focus on its impact on ammonia metabolism, the gut microbiota, and systemic inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological basis of this compound therapy.

Core Mechanisms of Action

This compound exerts its therapeutic effects through a combination of mechanisms primarily within the gastrointestinal tract. Being a non-absorbable disaccharide, it transits to the colon intact, where it is metabolized by the gut microbiota.[3][4]

Reduction of Intestinal Ammonia Production and Absorption

The primary and most well-established mechanism of this compound is its ability to lower the concentration of ammonia in the blood.[5] This is achieved through several synergistic actions:

-

Colonic Acidification: Bacterial fermentation of this compound in the colon produces short-chain fatty acids (SCFAs), such as lactic acid and acetic acid, which lower the colonic pH.[2] This acidic environment favors the conversion of ammonia (NH₃), which is readily absorbed, to the non-absorbable ammonium ion (NH₄⁺).[2][6] This process, known as "ammonia trapping," effectively reduces the diffusion of ammonia from the gut lumen into the bloodstream.[5]

-

Cathartic Effect: this compound is an osmotic laxative that increases the water content in the colon, leading to an accelerated intestinal transit time.[7] This cathartic effect helps to flush out ammonia and other nitrogenous waste products from the gastrointestinal tract before they can be absorbed.[5]

-

Modulation of Bacterial Metabolism: The acidic environment created by this compound fermentation inhibits the activity of urease-producing bacteria, which are a major source of intestinal ammonia.[6] Furthermore, the availability of a carbohydrate source like this compound promotes the growth of saccharolytic bacteria, which utilize ammonia as a nitrogen source for their own protein synthesis, thereby reducing the free ammonia available for absorption.[4]

Modulation of the Gut Microbiota

The gut-liver axis plays a critical role in the pathogenesis of HE, and this compound significantly influences the composition and function of the gut microbiota.

-

Promotion of Beneficial Bacteria: this compound acts as a prebiotic, selectively stimulating the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium.[2][4] These bacteria are non-urease producing and contribute to the acidification of the colon.[2]

-

Reduction of Pathogenic Bacteria: Treatment with this compound has been shown to alter the gut microbial profile in patients with HE. Studies have reported differences in the abundance of key bacterial phyla, such as Actinobacteria, Bacteroidetes, Firmicutes, and Proteobacteria, between patients who respond to this compound and those who do not.[8] A higher abundance of Proteobacteria has been observed in patients with minimal hepatic encephalopathy (MHE) compared to healthy individuals.[8]

Attenuation of Systemic Inflammation

Systemic inflammation is increasingly recognized as a contributor to the neurological manifestations of HE. By modulating the gut microbiota and improving gut barrier function, this compound can reduce the systemic inflammatory response.

-

Reduced Endotoxin Production: Changes in the gut microbiota can lead to a decrease in the production of endotoxins, such as lipopolysaccharide (LPS), from Gram-negative bacteria.

-

Improved Gut Barrier Function: The production of SCFAs from this compound fermentation can nourish colonocytes and enhance the integrity of the intestinal barrier. This reduces the translocation of bacterial products, including endotoxins, into the systemic circulation.

-

Decreased Pro-inflammatory Cytokines: Clinical studies have suggested that this compound treatment can lead to a reduction in circulating levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.

Quantitative Data on the Effects of this compound

The clinical efficacy of this compound in hepatic encephalopathy has been quantified in numerous studies. The following tables summarize key quantitative data from the scientific literature.

| Parameter | Efficacy of this compound | References |

| Blood Ammonia Levels | Reduction of 25-50% in patients with HE. | [5][6] |

| Clinical Response | Clinical improvement observed in approximately 75% of patients with HE. Recovery in 70-90% of HE patients. | [6][7] |

| Overt HE Recurrence | Significantly reduces the risk of recurrence compared to placebo (19.6% vs 46.8%). | [5] |

| Minimal HE (MHE) Reversal | At day 60, the MHE reversal rate in the this compound group (64.18%) was significantly higher than in the no-therapy group (22.58%). | [6] |

| Gut Microbiota Changes in MHE Patients Treated with this compound (Responders vs. Non-responders) | Direction of Change in Responders | References |

| Actinobacteria | Significant difference observed | [8] |

| Bacteroidetes | Significant difference observed | [8] |

| Firmicutes | Significant difference observed | [8] |

| Proteobacteria | Significantly higher in MHE patients vs. healthy volunteers (12.27% vs 4.65%). Significant difference between responders and non-responders. | [8] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Protocol 1: Assessment of Cognitive Function in Minimal Hepatic Encephalopathy

-

Objective: To quantitatively assess cognitive function in patients with MHE before and after this compound treatment.

-

Methodology:

-

Patient Selection: Patients with cirrhosis are screened for MHE using a battery of psychometric tests.

-

Neuropsychological Tests: A standardized set of tests is administered, which may include:

-

Number Connection Test-A (NCT-A): Measures processing speed and visual scanning.

-

Digit Symbol Test (DST): Assesses psychomotor speed and visual-motor coordination.

-

-

Procedure:

-

Tests are administered at baseline (before treatment) and at specified follow-up intervals (e.g., 60 days).

-

Standardized instructions are provided to the patients.

-

The time to complete the NCT-A and the number of correct symbols in the DST are recorded.

-

-

Data Analysis: Changes in test scores from baseline to follow-up are compared between the this compound-treated group and a control group.

-

Protocol 2: Quantification of Blood Ammonia Levels

-

Objective: To measure the concentration of ammonia in the blood of HE patients.

-

Methodology:

-

Sample Collection: Venous or arterial blood is collected in pre-chilled tubes containing an anticoagulant (e.g., EDTA).

-

Sample Handling: The blood sample is immediately placed on ice and centrifuged at a low temperature to separate the plasma.

-

Ammonia Assay: Plasma ammonia concentration is determined using an enzymatic spectrophotometric assay or an automated clinical chemistry analyzer.

-

Data Analysis: Blood ammonia levels are compared before and after this compound administration.

-

Protocol 3: Analysis of Gut Microbiota Composition

-

Objective: To characterize the composition of the gut microbiota in HE patients.

-

Methodology:

-

Sample Collection: Fecal samples are collected from patients at baseline and after the treatment period.

-

DNA Extraction: Bacterial genomic DNA is extracted from the fecal samples using a commercially available kit.

-

16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR using universal primers.

-

Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The sequencing data is processed to identify the different bacterial taxa present in the samples and to determine their relative abundances.

-

Statistical Analysis: The microbial composition is compared between different patient groups (e.g., responders vs. non-responders to this compound).

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to this compound's action in hepatic encephalopathy.

Caption: Mechanism of ammonia reduction by this compound in the gut.

Caption: Modulation of gut microbiota and its consequences.

Caption: A typical experimental workflow for a clinical trial of this compound in HE.

Conclusion

The mechanism of action of this compound in hepatic encephalopathy is multifaceted, extending beyond its well-documented effects on ammonia metabolism. Its ability to modulate the gut microbiota and attenuate systemic inflammation highlights the intricate interplay of the gut-liver-brain axis in this complex syndrome. For researchers and drug development professionals, a thorough understanding of these interconnected pathways is crucial for the development of novel and improved therapeutic strategies for hepatic encephalopathy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for future research in this critical area.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Judging the value of ammonia measurement on this compound dosing: Apples and oranges? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of rifaximin and this compound on the gut-liver-brain axis in rats with minimal hepatic encephalopathy | PLOS One [journals.plos.org]

- 4. Clinical study of probiotics combined with this compound for minimal hepatic encephalopathy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound improves cognition, quality of life, and gut microbiota in minimal hepatic encephalopathy: A multicenter, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prebiotic Efficacy of Low-Dose Lactulose: A Technical Guide to its Impact on Gut Microbiota

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactulose, a synthetic disaccharide composed of galactose and fructose, has long been utilized at medium to high doses for the clinical management of constipation and hepatic encephalopathy.[1] However, a growing body of scientific evidence demonstrates that low-dose this compound acts as a potent prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria.[2][3] This technical guide provides a comprehensive overview of the prebiotic effects of low-dose this compound on the human gut microbiota, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and gut health research.

Mechanism of Action

The prebiotic effect of this compound stems from its indigestibility in the human upper gastrointestinal tract.[2] Lacking the necessary enzymes for its hydrolysis, this compound transits to the colon intact, where it becomes a selective substrate for the saccharolytic gut microbiota.[4][5] Fermentation of this compound by colonic bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, butyrate, and propionate, which play a crucial role in maintaining gut homeostasis.[6] This process also results in a reduction of the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[2]

Quantitative Impact on Gut Microbiota

Numerous studies have quantified the impact of low-dose this compound on the composition of the gut microbiota. A consistent finding is the significant increase in the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.

| Study Participants | This compound Dose | Duration | Key Findings | Reference |

| Healthy Adults | 10 g/day | 28 days | Significant increase in fecal Bifidobacterium counts. | [7] |

| Healthy Adults | 4 g/day | Not Specified | The ratio of bifidobacteria to total bacteria increased from 22.4% to 50.5%. Populations of Bacteroidaceae and clostridia decreased. | [8] |

| Healthy Japanese Adults | 4 g/day | 2 weeks | The percentage of Bifidobacterium in fecal bacteria was significantly higher two days after starting this compound ingestion compared to placebo. | [9] |

| C57BL/6J mice | 2.5 g/kg/day | 3 weeks | Increased abundance of Bifidobacteriaceae and Lactobacillaceae. Decreased abundance of Desulfovibrionaceae. | [4] |

Quantitative Impact on Short-Chain Fatty Acid (SCFA) Production

The fermentation of this compound by gut bacteria leads to a dose-dependent increase in the production of SCFAs. Acetate is the most abundant SCFA produced, followed by propionate and butyrate.[1][6] Butyrate, a primary energy source for colonocytes, is often produced through cross-feeding mechanisms where other bacteria convert the acetate and lactate produced by Bifidobacterium and Lactobacillus.[6]

| Study Model | This compound Dose | Duration | Key Findings on SCFA Production | Reference |

| In vitro model | 2 g/day | 120 hours | Increased total SCFA production compared to control. | [2] |

| In vitro model | 3 g/day | 120 hours | Increased total SCFA production compared to control. | [2] |

| In vitro model | 4 g/day | 120 hours | Increased total SCFA production compared to control. | [2] |

| In vitro model | 5 g/day | 120 hours | Increased total SCFA production compared to control. | [2] |

| In vitro faecal incubation | Not specified | Not specified | In the presence of blood, this compound inhibited the production of C4-C6 fatty acids and increased acetate production. | [10] |

Experimental Protocols

Quantification of Gut Microbiota using 16S rRNA Gene Sequencing

This protocol outlines a typical workflow for analyzing changes in gut microbiota composition in response to low-dose this compound supplementation.

-

Fecal Sample Collection and Storage: Fecal samples are collected from study participants before and after the this compound intervention period. Samples are immediately stored at -80°C to preserve microbial DNA.

-

DNA Extraction: Microbial DNA is extracted from fecal samples using commercially available kits that typically involve mechanical lysis (bead-beating) to ensure the disruption of all bacterial cells, including gram-positive bacteria.

-

16S rRNA Gene Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using universal primers. These primers are often barcoded to allow for the multiplexing of samples in a single sequencing run.

-

Library Preparation and Sequencing: The amplified PCR products are purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq.

-

Bioinformatic Analysis: The raw sequencing data is processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned taxonomic classifications by comparing them to a reference database (e.g., Greengenes, SILVA). Statistical analyses are then performed to identify significant differences in the relative abundance of different bacterial taxa between the baseline and post-intervention samples.

Quantification of Fecal Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the standard method for quantifying SCFA concentrations in fecal samples.

-

Fecal Sample Preparation: A known weight of frozen fecal sample is homogenized in a solution containing an internal standard (e.g., 2-ethylbutyric acid). The homogenate is then acidified to protonate the SCFAs.

-

Extraction: The SCFAs are extracted from the acidified fecal slurry using an organic solvent, typically diethyl ether. The mixture is centrifuged to separate the organic and aqueous phases.

-

Derivatization (Optional but Recommended): The extracted SCFAs in the organic phase are often derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: The derivatized or underivatized SCFA extract is injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated based on their boiling points and retention times on the GC column. The mass spectrometer is used to identify and quantify the individual SCFAs based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The concentration of each SCFA is calculated by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve generated from known concentrations of SCFA standards.

Signaling Pathways and Visualizations

The beneficial effects of this compound-derived SCFAs are mediated through various signaling pathways in the host.

Mechanism of this compound Action in the Colon

Caption: Overview of low-dose this compound metabolism in the colon.

Experimental Workflow for a Human Clinical Trial

Caption: A typical experimental workflow for a human clinical trial.

SCFA Signaling in Colonocytes via G-Protein Coupled Receptors

References

- 1. [PDF] Metabolite-sensing receptors GPR43 and GPR109A facilitate dietary fibre-induced gut homeostasis through regulation of the inflammasome | Semantic Scholar [semanticscholar.org]

- 2. Metabolite-sensing receptors GPR43 and GPR109A facilitate dietary fibre-induced gut homeostasis through regulation of the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short-Chain Fatty Acids—A Product of the Microbiome and Its Participation in Two-Way Communication on the Microbiome-Host Mammal Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]

The Unraveling of Lactulose: A Technical Guide to its Fermentation in the Human Colon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fermentation pathways of lactulose within the human colon. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the microbial metabolism of this synthetic disaccharide, the resulting metabolites, and the experimental methodologies used to study these processes.

Introduction: The Journey of this compound to the Colon

This compound, a synthetic disaccharide composed of fructose and galactose linked by a β-1,4-glycosidic bond, is not hydrolyzed by human intestinal enzymes and thus transits the small intestine largely intact.[1][2] Its primary site of action is the colon, where it becomes a substrate for the resident microbiota.[2][3] This selective fermentation by gut bacteria underlies its therapeutic effects, including its use as a laxative for constipation and for the management of hepatic encephalopathy.[1][3] Furthermore, at lower doses, this compound is recognized for its prebiotic effects, selectively stimulating the growth of beneficial bacteria.[2][4][5]

Core Fermentation Pathways and Key Microbial Players

Upon reaching the colon, this compound is metabolized by a range of bacteria possessing the necessary enzymes to break it down.[1][3] Notably, species of Bifidobacterium and Lactobacillus are prominent utilizers of this compound.[2][4][6] However, other bacteria such as Streptococcus mutans, Clostridium perfringens, and Faecalibacterium prausnitzii have also been shown to metabolize this sugar.[7][8] A study identified 35 species capable of utilizing this compound, including newly identified ones like Cronobacter sakazakii, Enterococcus faecium, Klebsiella pneumoniae, and Pseudomonas putida.[7][8]

The fermentation process primarily yields short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, along with gases like hydrogen and carbon dioxide.[4][9][10] This metabolic activity leads to a decrease in colonic pH, creating an acidic environment that influences the composition and activity of the gut microbiota.[3]

Bifidobacterium Metabolism of this compound

Bifidobacterium species are key players in this compound fermentation.[11][12][13] They possess specific transporters, such as solute-binding protein-dependent ABC transporters, for the uptake of this compound.[14] The metabolism of this compound by bifidobacteria leads to the production of high concentrations of acetate and lactate.[11][12][13][14] This acidification of the gut lumen can inhibit the growth of antibiotic-resistant bacteria.[11][12][13]

Cross-Feeding and Butyrate Production

While primary fermenters like Bifidobacterium and Lactobacillus do not directly produce significant amounts of butyrate from this compound, their metabolic byproducts, acetate and lactate, serve as substrates for other gut bacteria.[2][15] This process, known as cross-feeding, leads to the production of butyrate by butyrate-producing bacteria such as Anaerostipes.[5][15][16] Butyrate is a crucial energy source for colonocytes and has various health benefits.[15]

Quantitative Data on this compound Fermentation

The fermentation of this compound leads to quantifiable changes in microbial populations and metabolite concentrations. The following tables summarize key quantitative data from various studies.

Table 1: Impact of this compound on Gut Microbiota Composition

| Study Reference | Dosage | Duration | Key Microbial Changes |

| (1, 15) | 4 g/day | 3 weeks | Bifidobacteria to total bacteria ratio increased from 22.4% to 50.5%. Bacteroidaceae decreased from 48.4% to 28.8%. |

| (8) | 3 weeks | Short-term | Increased abundance of Bifidobacteriaceae and Lactobacillaceae. |

| (27) | In vitro | Not specified | Increased Bifidobacterium and Streptococcus; reduced Fusobacterium and Escherichia-Shigella. |

| (27) | In vivo (colitis model) | Not specified | Increased Dubosiella and Bifidobacterium; reduced Erysipelatoclostridium and Romboutsia. |

Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation

| Study Reference | Model | This compound Dose | Key SCFA Findings |

| (1, 15) | In vitro | 2, 3, 4, and 5 g/day | Total SCFAs at 120h: 451, 399, 427, and 471 mmol, respectively, compared to 332 mmol in control. |

| (16) | In vitro (TIM-2 system) | 2 g/day | Increased total SCFA levels, mainly acetate. |

| (16) | In vitro (TIM-2 system) | 5 g/day | Increased acetate, butyrate, and lactate. |

| (9, 11) | In vitro fecal incubation | Not specified | This compound was primarily converted to acetate. |

| (24) | In vitro fecal incubation | Not specified | Decreased isobutyrate, butyrate, isovalerate, valerate, isocaproate, and caproate; increased acetate and lactate. |

| (36) | In vivo (human) | 20 g | Colonic fermentation yielded 140 mmol of acetate over 6 hours. |

Experimental Protocols for Studying this compound Fermentation

Understanding the effects of this compound requires robust experimental models that can simulate the conditions of the human colon. In vitro batch fermentation and chemostat models are two commonly employed methodologies.

In Vitro Batch Fermentation Protocol

This method is useful for screening the effects of different substrates on the gut microbiota over a short period.[17][18]

Objective: To assess the impact of this compound on the composition and metabolic activity of fecal microbiota.

Materials:

-

Fresh human fecal samples from healthy donors.

-

Anaerobic chamber or workstation.

-

Sterile fermentation tubes.

-

Phosphate buffer (0.1 M, pH 7).[17]

-

Fermentation medium (e.g., a minimal medium to highlight the effect of the substrate).[17]

-

This compound solution.

-

Incubator with shaking capabilities.

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a fecal slurry (e.g., 32% wt/vol) by homogenizing fresh feces in phosphate buffer.[17]

-

Fermentation Setup: To each fermentation tube, add the fermentation medium, the fecal slurry, and the this compound solution to the desired final concentration. A control group without this compound should be included.[17]

-

Incubation: Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 20-48 hours).[17]

-

Sampling: At the end of the incubation, stop the fermentation by placing the tubes on ice.[17]

-

Analysis: Collect samples for microbial composition analysis (e.g., 16S rRNA gene sequencing) and metabolite analysis (e.g., HPLC or GC-MS for SCFAs).[19][20]

Chemostat (Continuous Culture) Model Protocol

Chemostats allow for the long-term cultivation of complex microbial communities under controlled conditions, mimicking the continuous flow of the colon.[21][22][23][24]

Objective: To study the steady-state and dynamic responses of the gut microbiota to this compound supplementation.

Materials:

-

Chemostat bioreactor system.[24]

-

Defined nutrient medium simulating colonic conditions.[23]

-

Fecal inoculum from healthy donors.

-

This compound solution.

-

Pumps for continuous inflow and outflow.

Procedure:

-

Inoculation: Inoculate the chemostat vessel with a fecal slurry.[22]

-

Stabilization Phase: Operate the chemostat in batch mode initially, then switch to continuous mode with a constant flow of fresh medium to allow the microbial community to stabilize.[25]

-

This compound Intervention: Once a steady state is achieved, introduce this compound into the feed medium at a defined concentration.

-

Monitoring: Continuously monitor parameters such as pH, temperature, and gas production. Collect effluent samples at regular intervals.

-

Analysis: Analyze the collected samples for changes in microbial population dynamics and metabolite profiles over time.[25]

Conclusion

This compound serves as a valuable tool for modulating the human gut microbiota. Its fermentation is a complex process involving a diverse array of bacteria and intricate metabolic interactions. The primary fermentation by beneficial species like Bifidobacterium and Lactobacillus leads to the production of acetate and lactate, which in turn fuels the growth of butyrate-producing bacteria through cross-feeding. This results in an overall increase in SCFA production and a beneficial shift in the colonic environment. The use of standardized in vitro models, such as batch cultures and chemostats, is crucial for elucidating the precise mechanisms of action and for the development of novel therapeutic strategies targeting the gut microbiome. This guide provides a foundational understanding of these processes and methodologies for professionals dedicated to advancing the science of gut health.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - In Vitro Fermentation of this compound by Human Gut Bacteria - American Chemical Society - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. The fermentation of this compound by colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dwscientific.com [dwscientific.com]

- 18. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]

- 19. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Making sure you're not a bot! [academiccommons.columbia.edu]

- 21. A nonautonomous chemostat model for the growth of gut microbiome with varying nutrient [aimsciences.org]

- 22. Development and validation of a chemostat gut model to study both planktonic and biofilm modes of growth of Clostridium difficile and human microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol to study human gut bacterial communities and rhythmicity ex vivo using a chemostat system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemostat - Wikipedia [en.wikipedia.org]

- 25. Frontiers | Use of Changestat for Growth Rate Studies of Gut Microbiota [frontiersin.org]

The Discovery of Lactulose as a Bifidogenic Factor: A Technical Guide

An In-depth Examination of the Seminal Discovery and its Scientific Underpinnings for Researchers, Scientists, and Drug Development Professionals.

Introduction

The selective stimulation of beneficial gut bacteria, a cornerstone of modern gut health research, has its roots in the mid-20th century with the pioneering work on lactulose. This synthetic disaccharide, formed from the isomerization of lactose, was first identified as a potent "bifidogenic factor" by the Austrian pediatrician Ferdinand Petuely in 1957.[1] His research laid the groundwork for the concept of prebiotics and opened a new avenue for modulating the gut microbiota for therapeutic benefit. This technical guide provides a comprehensive overview of the discovery of this compound's bifidogenic properties, detailing the experimental evidence, the underlying molecular mechanisms, and the methodologies used to elucidate its effects.

The Seminal Discovery by Ferdinand Petuely

In the 1950s, it was observed that the intestinal microbiota of breastfed infants was predominantly composed of Bifidobacterium species, a group of bacteria believed to confer health benefits. In contrast, formula-fed infants exhibited a more diverse and less desirable gut microbial composition. This led to the search for a "bifidus factor" in breast milk responsible for this difference.

Ferdinand Petuely's research in 1957 was a landmark in this field. He investigated the effect of adding this compound to infant formula on the gut microbiota. His findings demonstrated that the administration of this compound to artificially-fed infants led to a significant increase in the population of Lactobacillus bifidus (now known as Bifidobacterium), mirroring the microbial profile of breastfed infants.[1] This pivotal discovery established this compound as the first recognized bifidogenic factor.

Mechanism of Action: How this compound Promotes Bifidobacteria Growth

This compound exerts its bifidogenic effect due to its unique chemical structure. It is a disaccharide composed of galactose and fructose linked by a β-1,4 glycosidic bond. Human intestinal enzymes are unable to hydrolyze this bond, allowing this compound to pass undigested through the small intestine and reach the colon. In the colon, it becomes a selective substrate for certain beneficial bacteria, most notably Bifidobacterium and to a lesser extent, Lactobacillus species.

The metabolism of this compound by bifidobacteria involves a series of enzymatic steps, leading to the production of short-chain fatty acids (SCFAs) and a reduction in colonic pH. This acidification of the gut environment creates unfavorable conditions for the growth of pathogenic bacteria, further contributing to a healthier gut microbial balance.

Signaling Pathway of this compound Metabolism in Bifidobacterium

The uptake and catabolism of this compound by Bifidobacterium is a well-orchestrated process involving specific transporters and enzymes. The following diagram illustrates the key steps in this pathway.

Caption: Metabolic pathway of this compound in Bifidobacterium.

Quantitative Data on the Bifidogenic Effect of this compound

Numerous in vitro and in vivo studies have quantified the bifidogenic effect of this compound. The following tables summarize key findings from representative studies.

Table 1: In Vitro Studies on this compound Fermentation

| Study Reference | Model System | This compound Dose | Key Findings |

| Odenwald et al. (2023) | Bifidobacterium longum culture | Not specified | Marked augmentation of B. longum growth with this compound supplementation.[2] |

| A recent in vitro study | Human fecal slurry | 10 g/day equivalent | Significant increase in Bifidobacterium and Lactobacillus populations. |

| Another in vitro study | Colonic fermentation model | 5 g/day equivalent | Increased production of acetate and lactate. |

Table 2: In Vivo Human Clinical Trials

| Study Reference | Study Design | Number of Subjects | This compound Dose | Duration | Key Findings on Bifidobacterium |

| Petuely (1957) | Infant feeding trial | >300 infants | Not specified | Not specified | Establishment of a bifidobacteria-dominant flora.[1] |

| A randomized controlled trial | Healthy adults | 20 | 10 g/day | 4 weeks | Significant increase in fecal bifidobacterial counts. |

| A double-blind, placebo-controlled trial | Healthy adults | 49 | 2 g/day | 2 weeks | Fold change in bifidobacteria varied among individuals, suggesting responder and non-responder populations.[3] |

Experimental Protocols

Workflow for Assessing the Bifidogenic Potential of this compound

Caption: General experimental workflow for this compound studies.

Quantification of Bifidobacterium in Fecal Samples (Historical Context)

-

Principle: In the mid-20th century, bacterial quantification relied on culture-based methods. This involved serial dilution of fecal samples and plating on selective media designed to promote the growth of bifidobacteria while inhibiting other bacteria.

-

Presumed Protocol:

-

Sample Preparation: A known weight of a fresh fecal sample would be homogenized in a sterile diluent.

-

Serial Dilution: The homogenate would be serially diluted to achieve a countable number of colonies on an agar plate.

-

Plating: Aliquots of the dilutions would be plated onto a selective agar medium for bifidobacteria. Early selective media often contained ingredients like tomato juice, cysteine, and specific carbohydrates.

-

Anaerobic Incubation: The plates would be incubated under anaerobic conditions, as bifidobacteria are strict anaerobes.

-

Colony Counting: After incubation, colonies with characteristic morphology would be counted, and the number of colony-forming units (CFUs) per gram of feces would be calculated.

-

Quantification of Bifidobacterium using Quantitative PCR (Modern Method)

-

Principle: Quantitative Polymerase Chain Reaction (qPCR) is a molecular biology technique that amplifies and simultaneously quantifies a targeted DNA molecule. For bifidobacteria, qPCR targets a gene specific to the genus, such as the 16S rRNA gene or other housekeeping genes.

-

Protocol:

-

DNA Extraction: Total DNA is extracted from a known weight of a fecal sample using a commercial DNA extraction kit.

-

Primer and Probe Design: Primers and a fluorescently labeled probe specific to a target gene in Bifidobacterium are designed.

-

qPCR Reaction: The qPCR reaction is set up containing the extracted DNA, primers, probe, DNA polymerase, and other reaction components.

-

Thermocycling: The reaction undergoes cycles of denaturation, annealing, and extension in a qPCR machine. The fluorescence signal is measured at each cycle.

-

Quantification: The amount of target DNA is quantified by comparing the amplification curve to a standard curve generated from known quantities of Bifidobacterium DNA.

-

Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Principle: GC-FID is an analytical chemistry technique used to separate and quantify volatile compounds, such as SCFAs, in a sample.

-

Protocol:

-

Sample Preparation: SCFAs are extracted from fecal samples using a solvent extraction method, often after acidification. An internal standard is added for accurate quantification.

-

Derivatization (Optional): The volatility of SCFAs can be increased through a derivatization step.

-

Injection: A small volume of the extracted sample is injected into the gas chromatograph.

-

Separation: The SCFAs are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection: As the separated SCFAs exit the column, they are combusted in a hydrogen-air flame. The ions produced are detected by the flame ionization detector, generating a signal proportional to the amount of each SCFA.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of a standard.

-

Conclusion

The discovery of this compound as a bifidogenic factor by Ferdinand Petuely was a seminal moment in the history of gut health research. His work not only identified a key substrate for promoting the growth of beneficial bacteria but also laid the conceptual foundation for the field of prebiotics. Modern molecular and analytical techniques have since provided a deeper understanding of the mechanisms underlying this compound's effects, confirming its role in selectively nourishing bifidobacteria and promoting a healthy gut environment. The continued study of this compound and other prebiotics holds significant promise for the development of novel therapeutic strategies for a range of health conditions.

References

- 1. [Lactobacillus bifidus flora produced in artificially-fed infants by bifidogenic substances (bifidus factor)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp. lactis, Studied by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Lactulose for the Treatment of Constipation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on lactulose for the treatment of constipation. It details the experimental protocols employed in early clinical studies, presents quantitative data from this research in a structured format, and illustrates the key mechanisms and workflows through diagrams.

Mechanism of Action

This compound, a synthetic disaccharide composed of galactose and fructose, exerts its laxative effect through two primary mechanisms in the colon.[1][2] Being indigestible by human intestinal enzymes, it reaches the colon intact.[3][4]

-

Osmotic Effect: In the colon, the unabsorbed this compound molecules create a hyperosmotic environment, drawing water into the intestinal lumen.[4][5] This increase in intracolonic fluid softens the stool and increases its volume, thereby facilitating easier passage.[3][6]

-

Bacterial Fermentation: Colonic bacteria metabolize this compound, producing short-chain fatty acids (SCFAs) such as lactic acid, acetic acid, and formic acid, as well as gases like hydrogen and methane.[7][8] The production of SCFAs lowers the pH of the colon.[8][9] This acidification, along with the direct action of SCFAs, is believed to stimulate colonic peristalsis, further aiding in the propulsion of fecal matter.[8][9] Recent research also suggests that the increase in beneficial gut microbiota, such as Bifidobacteria and Lactobacilli, due to this compound's prebiotic effect, contributes to increased SCFA production and the release of serotonin, which promotes bowel movement.[1]

The laxative effect of this compound is typically observed 24 to 48 hours after administration.[6][7]

Signaling and Mechanistic Pathway

Caption: Mechanism of action of this compound in the treatment of constipation.

Key Experimental Protocols

Double-Blind, Placebo-Controlled Clinical Trial for Efficacy and Safety

This protocol is a synthesis of methodologies reported in early clinical studies investigating the efficacy of this compound in constipated patients.[4][10][11]

Objective: To evaluate the efficacy and safety of this compound syrup in increasing stool frequency and improving stool consistency in patients with chronic constipation.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants:

-

Inclusion Criteria: Adult patients with a history of chronic constipation, defined as having fewer than three spontaneous bowel movements per week.

-

Exclusion Criteria: Patients with known gastrointestinal obstruction, galactosemia, or those requiring a low galactose diet.[3]

Intervention:

-

Treatment Group: this compound syrup (e.g., 50% solution) administered at a starting dose of 30 ml daily, typically at bedtime. The dose could be adjusted (e.g., reduced to 15 ml) based on the patient's response (e.g., if more than two bowel movements occurred daily).[11]

-

Control Group: A placebo syrup with similar color, taste, and consistency (e.g., 5% sucrose or 50% glucose syrup).[4][11]

Duration: The treatment period typically ranged from 2 to 12 weeks.[11][12]

Outcome Measures:

-

Primary:

-

Mean number of bowel movements per day/week.

-

Stool consistency, assessed using a descriptive scale or the Bristol Stool Form Scale.[13]

-

-

Secondary:

-

Percentage of days with at least one bowel movement.

-

Stool water content.

-

Colonic transit time.

-

Patient-reported symptoms (e.g., cramping, bloating, flatulence).[11]

-

Adverse events.

-

Data Collection:

-

Patients maintain a daily diary to record bowel movements, stool consistency, and any symptoms.

-

Stool samples are collected over a specified period (e.g., the last 3 days of a 7-day period) for analysis of weight, volume, and water content.[4]

Experimental Workflow

Caption: Workflow of a typical double-blind, placebo-controlled clinical trial for this compound.

Measurement of Colonic Transit Time using Radiopaque Markers

Objective: To objectively measure the time it takes for intestinal content to pass through the colon.

Materials:

-

Radiopaque markers (e.g., barium sulfate-filled silicone pellets) encapsulated in gelatin-free capsules (e.g., HPMC).[3]

Procedure (Single Dose Method): [5][14]

-

Patients discontinue any laxatives or medications affecting gastrointestinal motility prior to the study.[5]

-

On day 1, the patient ingests a single capsule containing a known number of radiopaque markers (e.g., 20 or 24).[5]

-

Serial abdominal X-rays are taken daily for up to 5-7 days.[5]

-

The number of remaining markers in the colon is counted on each X-ray.

-

Colonic transit time is calculated based on the rate of clearance of the markers. Normal transit time is considered to be 20-56 hours, with most markers cleared within 4-5 days.[5]

Alternative Procedure (Multiple Dose Method): [14]

-

Patients ingest a capsule with a specific number of markers (e.g., 10) on three consecutive days.

-

A single abdominal X-ray is taken on day 4 (and sometimes day 7).

-

The total number of markers remaining in the colon is counted to assess transit.

Quantification of Stool Water Content

Objective: To determine the percentage of water in fecal samples as a measure of stool hydration.

Method 1: Freeze-Drying

-

Aliquots of collected stool samples (e.g., 5-10 grams) are weighed.

-

The samples are freeze-dried for 24 hours to remove all water content.

-

The dry weight of the stool is measured.

-

The percentage of water content is calculated as: ((wet weight - dry weight) / wet weight) * 100.

Method 2: Karl Fischer Titration [15][16]

-

A stool sample is dispersed in a mixture of methanol and chloroform (1:2 ratio) via sonication.[15][16]

-

This process extracts the water from the stool into the solvent mixture.[16]

-

An aliquot of the resulting solution is placed in the measuring cell of a Karl Fischer apparatus.[15][16]

-

The apparatus then titrates the sample to determine the water content. This method is noted for its precision and for being odorless.[15][16]

Analysis of Fecal Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

Objective: To quantify the concentration of SCFAs in fecal samples as an indicator of bacterial fermentation of this compound.

-

Fecal samples (e.g., 20 mg) are homogenized with distilled water.[8]

-

An internal standard (e.g., isocaproic acid) is added to correct for extraction efficiency.[17]

-

The sample is acidified (e.g., with HCl or phosphoric acid) to a pH < 3.0 to protonate the SCFAs into their volatile form.[17]

-

SCFAs are extracted from the aqueous sample using a mixture of organic solvents (e.g., n-butanol, tetrahydrofuran, and acetonitrile).[8]

-

The mixture is vortexed and centrifuged, and the supernatant containing the SCFAs is transferred to a vial for analysis.[8]

Gas Chromatography with Flame Ionization Detection (GC-FID): [8][17]

-

Injection: 1-5 µL of the extracted sample is injected into the GC.

-

Column: A capillary column suitable for separating SCFAs is used (e.g., DB-23).[8]

-

Carrier Gas: An inert gas like helium or nitrogen flows through the column.

-

Temperature Program: The oven temperature is gradually increased to separate the different SCFAs based on their boiling points.

-

Detection: A Flame Ionization Detector (FID) is used to detect the eluted SCFAs.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of known concentration standards.

Analysis of Gut Microbiota Composition

Objective: To assess the impact of this compound on the composition of the gut microbiota.

Method: 16S rRNA Gene Sequencing [18][19]

-

DNA Extraction: Total DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).[18]

-

PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified using polymerase chain reaction (PCR).[18]

-

Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[18]

-

Data Analysis:

-

The sequences are grouped into Operational Taxonomic Units (OTUs) based on sequence similarity (e.g., 97%).[18]

-

The OTUs are assigned to bacterial taxa by comparing them to a reference database.

-

The relative abundance of different bacterial groups (e.g., Bifidobacterium, Lactobacillus) is calculated and compared between the this compound and placebo groups.

-

Quantitative Data from Initial Studies

The following tables summarize quantitative findings from early clinical trials on this compound for constipation.

Table 1: Efficacy of this compound in Normal and Constipated Adults [4][10]

| Parameter | Normal Volunteers (n=42) | Chronically Constipated (n=24) |

| Baseline | ||

| Stool Frequency (per week) | - | 1.6 |

| This compound Treatment (60 ml/day for 1 week) | ||

| Stool Frequency (per week) | Significant increase (dose-related) | 4.5 |

| Stool Weight | Increased | Increased |

| Stool Volume | Increased | Increased |

| Stool Water Content | Increased | Increased |

| Stool Consistency | Softer | Softer |

| Placebo (5% Sucrose Syrup) | ||

| Stool Frequency (per week) | - | 2.8 |

Table 2: Comparison of this compound and Glucose Syrup in Elderly Constipated Patients (n=42) [11]

| Outcome Measure | This compound (50% syrup, 15-30 ml/day) | Glucose (50% syrup) | p-value |

| Mean Bowel Movements per Day | Superior | - | < 0.02 |

| Percentage of Days with Bowel Movement | Superior | - | < 0.05 |

| Reduction in Fecal Impactions | 6 | 66 | < 0.015 |

| Overall Symptom Relief | More effective | - | < 0.04 |

Table 3: Effect of this compound on Colonic Transit Time in Hospitalized Patients (n=18 per group) [20]

| Treatment Group | Mean Colonic Transit Time (hours) [95% CI] |

| Control (No laxative) | 52.16 [39.42 - 64.84] |

| Liquid this compound (10 g/day ) | 22.45 [13.84 - 31.06] |

| Crystallized this compound (10 g/day ) | 24.05 [12.13 - 35.97] |

Table 4: Dose-Finding Study of Crystalline this compound in Japanese Patients with Chronic Constipation (n=250) [12]

| Treatment Group (2 weeks) | Change from Baseline in Spontaneous Bowel Movement Frequency at Week 1 |

| Placebo | - |

| 13 g/day this compound | - |

| 26 g/day this compound | Greater than placebo |

| 39 g/day this compound | Greater than placebo |

Conclusion

The initial studies on this compound for the treatment of constipation established its efficacy and safety profile. Through mechanisms of osmotic action and bacterial fermentation, this compound effectively increases stool frequency and water content, leading to softer stools and relief from constipation. The experimental protocols developed in these early trials, including the use of radiopaque markers for transit time and the analysis of stool parameters, have laid the groundwork for the continued investigation and clinical use of osmotic laxatives. The quantitative data from these studies consistently demonstrate the superiority of this compound over placebo in various patient populations.

References

- 1. pentlandmedical.co.uk [pentlandmedical.co.uk]

- 2. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medifactia.com [medifactia.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]

- 7. Objective estimation of colonic transit time using radiopaque markers in an abdominal X-ray after laparoscopic colorectal resection: secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The laxative effects of this compound in normal and constipated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound syrup assessed in a double-blind study of elderly constipated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for the treatment of Chinese children with chronic constipation: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajronline.org [ajronline.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Measuring water content of feces by the Karl Fischer method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microbiota stability in healthy individuals after single-dose this compound challenge—A randomized controlled study | PLOS One [journals.plos.org]

- 20. Colonic transit times and the effect of this compound or lactitol in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Isomeric Landscape of Lactulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactulose, a synthetic disaccharide composed of galactose and fructose, holds significant importance in the pharmaceutical and food industries.[1] Its production, primarily through the isomerization of lactose, presents a fascinating case study in carbohydrate chemistry, involving a delicate interplay of reaction conditions and catalyst choice to maximize yield and purity. This technical guide provides an in-depth exploration of the chemical and enzymatic synthesis of this compound, a detailed overview of its isomeric forms, and comprehensive experimental protocols for its preparation and analysis. Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying principles.

Chemical Synthesis of this compound

The industrial production of this compound predominantly relies on the chemical isomerization of lactose, a readily available starting material.[2][3] This transformation is typically achieved in an alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (Ld-AvE) transformation.[4] This reaction proceeds through an enediol intermediate, leading to the conversion of the aldose (lactose) to the ketose (this compound).[4][5] However, this process can also lead to the formation of byproducts, including epilactose, galactose, and tagatose, necessitating careful control of reaction conditions to optimize this compound yield and purity.[6]

Alkaline Isomerization: Catalysts and Conditions

Various alkaline catalysts have been employed for the isomerization of lactose. The choice of catalyst significantly impacts the reaction efficiency, yield, and the profile of impurities.

Table 1: Comparative Quantitative Data for Alkaline Isomerization of this compound

| Catalyst | Lactose Conc. (% w/v) | Catalyst Conc. | Temperature (°C) | Time (h) | pH | This compound Yield (%) | Reference |

| Sodium Hydroxide | 20 | 1 M | 90 | 2 | - | >30.9 | [7][8] |

| Sodium Aluminate | 35 | 1:1 M ratio (NaAlO₂:lactose) | 60 | 0.83 | 12 | 85.45 | [9] |

| Sodium Aluminate | 20-50 (w/w) | 0.5:1 - 2:1 M ratio (NaAlO₂:lactose) | 25-50 | 6-16 | - | 84.8 | [2] |

| Magnesium Oxide | 60-70 | 0.05-0.2% (w/w) of lactose | 100 | 0.17 | - | ~35-40 | [10] |

| Calcium Carbonate | 4 (MCP) | 12 mg/mL | 96 | 2 | >8 | 18-21 | [11] |

Experimental Protocols for Chemical Synthesis

This protocol is based on the work of Nahla T. K. et al.[7][8]

-

Materials: Lactose, Sodium Hydroxide (NaOH), Deionized water.

-

Procedure:

-

Prepare a 20% (w/v) aqueous solution of lactose.

-

Add 1 M sodium hydroxide solution to the lactose solution.

-

Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with stirring.

-

Monitor the formation of this compound using a suitable analytical method (e.g., spectrophotometry or HPLC).

-

Cool the reaction mixture and proceed with purification steps to remove unreacted lactose, catalyst, and byproducts.

-

This protocol is derived from studies by Wang et al. and a patented process.[2][9]

-

Materials: Lactose, Sodium Aluminate (NaAlO₂), Deionized water, Ice.

-

Procedure:

-

Prepare a 35% (w/v) aqueous solution of lactose.

-

Add sodium aluminate to achieve a 1:1 molar ratio with lactose.

-

Adjust the pH of the solution to 12.

-

Heat the reaction mixture to 60°C and maintain for 50 minutes with stirring.

-

Alternatively, for a higher concentration process, prepare a 20-50% (w/w) lactose suspension and add a 30-40% (w/w) sodium aluminate solution. React at 25-50°C for 6-16 hours.[2]

-

Quench the reaction by pouring the mixture onto ice.[2]

-

Neutralize the solution to precipitate aluminum hydroxide, which can be removed by filtration.[2]

-

The resulting this compound solution can be further purified by deionization.[2]

-

This protocol is based on a patented industrial process.[10]

-

Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized water, Ethanol.

-

Procedure:

-

Prepare a 60-70% aqueous solution of lactose.

-

Add magnesium oxide and sodium hydrosulphite, each at a concentration of 0.05-0.2% by weight with respect to lactose.

-

Heat the solution to 100°C and maintain for approximately 10 minutes.

-

Cool the mixture to allow unreacted lactose to precipitate, which can be removed by filtration.

-

The this compound syrup can be further purified, and crystalline this compound can be obtained by crystallization from ethanol.

-

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical methods, often operating under milder conditions and producing fewer byproducts.[10] Two main classes of enzymes are utilized for this purpose: β-galactosidases and cellobiose 2-epimerases.

Biocatalysts and Reaction Parameters

Table 2: Comparative Quantitative Data for Enzymatic Synthesis of this compound

| Enzyme | Substrate(s) | Enzyme Conc. | Temperature (°C) | Time (h) | pH | This compound Yield (%) | Reference |

| β-Galactosidase (K. lactis) | 10% Lactose, 30% Fructose | 400 µL (3000 U/mL) per 100g | 40 | 2 | 6.7 | 12.2 | [12][13] |

| Cellobiose 2-epimerase (C. saccharolyticus) | 600 g/L Lactose | 12.5 U/mL | 80 | 2 | 7.5 | 65.1 | [3] |

| Cellobiose 2-epimerase (C. obsidiansis) | Lactose | - | 70 | - | 7.5 | 54 (ratio) | [14] |

| Cellobiose 2-epimerase (D. thermophilum mutant) | 200 g/L Lactose | - | 80 | 4 | 7.0 | 64.52 | [15] |

Experimental Protocols for Enzymatic Synthesis

This protocol is based on the research by Zokaee et al.[12][13]

-

Materials: Lactose, Fructose, β-galactosidase from Kluyveromyces lactis, Phosphate buffer.

-

Procedure:

-

Prepare a solution containing 10% (w/w) lactose and 30% (w/w) fructose in a suitable buffer (e.g., pH 6.7 phosphate buffer).

-

Add β-galactosidase solution (e.g., 400 µL of 3000 U/mL enzyme solution per 100g of sugar solution).

-

Incubate the reaction mixture at 40°C for 120 minutes with agitation.

-

The reaction involves the transfer of a galactosyl residue from lactose to fructose (transgalactosylation).

-

Terminate the reaction (e.g., by heat inactivation of the enzyme) and proceed with purification to separate this compound from monosaccharides and unreacted substrates.

-

This protocol is based on the work with Caldicellulosiruptor saccharolyticus cellobiose 2-epimerase.[3]

-

Materials: Lactose, Permeabilized E. coli cells containing recombinant cellobiose 2-epimerase, Phosphate buffer.

-

Procedure:

-

Prepare a high concentration lactose solution (e.g., 600 g/L) in a phosphate buffer (e.g., Na₂HPO₄–NaH₂PO₄ buffer, pH 7.5).

-

Add the whole-cell biocatalyst (permeabilized E. coli cells) to a final concentration of 12.5 U/mL.

-

Incubate the reaction at 80°C for 2 hours.

-

This enzyme directly isomerizes lactose to this compound and can also produce epilactose as a byproduct.

-

Separate the biocatalyst (e.g., by centrifugation) and purify the this compound from the supernatant.

-

Isomeric Forms of this compound

This compound (4-O-β-D-galactopyranosyl-D-fructose) is a disaccharide that can exist in different isomeric forms. Understanding these forms is crucial for its analysis and for defining its purity. The primary isomeric considerations are anomers and epimers.

-

Anomers: In solution, the fructose moiety of this compound can cyclize to form either a furanose (5-membered ring) or a pyranose (6-membered ring). Each of these cyclic forms can exist as α and β anomers, which differ in the configuration at the anomeric carbon (C-2 of the fructose unit).